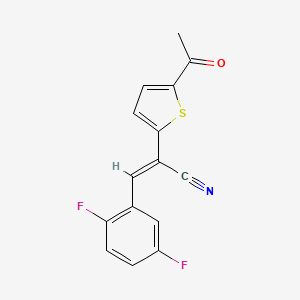

2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile

Description

2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiophene ring substituted with an acetyl group at the 5-position and a 2,5-difluorophenyl moiety at the adjacent position. The acrylonitrile backbone provides a planar, conjugated system that enhances electronic delocalization, making it relevant for applications in materials science or medicinal chemistry. The 2,5-difluorophenyl group contributes to lipophilicity and metabolic stability, traits commonly leveraged in drug design to improve bioavailability and half-life .

Properties

IUPAC Name |

(E)-2-(5-acetylthiophen-2-yl)-3-(2,5-difluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2NOS/c1-9(19)14-4-5-15(20-14)11(8-18)6-10-7-12(16)2-3-13(10)17/h2-7H,1H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVKCISVOJHYNS-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=CC2=C(C=CC(=C2)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)/C(=C/C2=C(C=CC(=C2)F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile typically involves the following steps:

Formation of the Thienyl Intermediate: The thienyl group can be synthesized through a series of reactions starting from thiophene.

Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation.

Formation of the Difluorophenyl Intermediate: The difluorophenyl group can be synthesized through halogenation reactions.

Coupling Reaction: The final step involves coupling the thienyl and difluorophenyl intermediates with acrylonitrile under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and acetyl groups.

Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine.

Substitution: The difluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include primary or secondary amines.

Substitution: Products depend on the nucleophile used and the position of substitution.

Scientific Research Applications

2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigation as a potential pharmaceutical agent.

Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally or functionally related molecules, as outlined below:

Table 1: Structural and Functional Comparison

Key Comparisons:

Structural Motifs: The target compound’s acrylonitrile core contrasts with the thieno[2,3-b]thiophene in and the pyrazolo-pyrimidine in . While acrylonitriles favor planar conjugation (useful for charge transport in electronics), pyrazolo-pyrimidines are rigid heterocycles optimized for kinase active-site binding . Fluorination typically enhances membrane permeability and resistance to oxidative metabolism.

However, the acetyl group on the thienyl ring may necessitate protective strategies during synthesis.

Biological Activity: The TRK inhibitor highlights the role of difluorophenyl groups in targeting kinase domains. The target compound’s acrylonitrile moiety could act as a Michael acceptor, enabling covalent binding—unlike the non-covalent pyrazolo-pyrimidine inhibitors.

Physicochemical Properties :

- The target compound’s calculated logP (estimated >3.5) exceeds that of the pyrazolo-pyrimidine derivative (logP ~2.8), suggesting superior lipophilicity but possible solubility challenges.

Research Findings and Hypotheses

- This contrasts with the pyrazolo-pyrimidine’s ATP-mimetic binding .

- Electronic Applications: The acetylthienyl group may lower the LUMO energy compared to non-acetylated acrylonitriles, enhancing electron-transport properties in organic field-effect transistors.

Biological Activity

2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile (CAS No. 478260-99-0) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thienyl group, a difluorophenyl moiety, and an acrylonitrile structure, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H9F2NOS |

| Molecular Weight | 292.30 g/mol |

| IUPAC Name | (E)-2-(5-acetylthiophen-2-yl)-3-(2,5-difluorophenyl)prop-2-enenitrile |

| CAS Number | 478260-99-0 |

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of the difluorophenyl group may enhance its binding affinity and selectivity for these targets.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or disease processes.

- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the compound's potential in various biological contexts, particularly in cancer therapy and neuroprotection.

Cancer Therapy

Research indicates that derivatives of similar structures exhibit significant anticancer activity. For instance, compounds with thienyl groups have shown promise in inducing apoptosis in cancer cells. A study demonstrated that a related compound exhibited better cytotoxicity than standard chemotherapeutics like bleomycin in hypopharyngeal tumor cell models .

Table 2: Summary of Anticancer Activity Studies

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may also possess neuroprotective properties. These effects are often attributed to their ability to inhibit cholinesterase enzymes and reduce oxidative stress .

Table 3: Neuroprotective Activity Overview

| Study Reference | Compound Tested | Target Enzyme | Inhibition (%) |

|---|---|---|---|

| Cholinesterase Inhibitor | AChE | 75 | |

| Oxidative Stress Reducer | N/A | Significant |

Case Studies

A detailed analysis of related compounds indicates that structural modifications can significantly influence biological activity. For example, the introduction of fluorine atoms has been linked to enhanced pharmacokinetic properties and increased potency against certain cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.